molecular formula C15H9NOS B15066420 [1]Benzothieno[3,2-b]quinolin-11(5H)-one CAS No. 58585-17-4

[1]Benzothieno[3,2-b]quinolin-11(5H)-one

Cat. No.: B15066420
CAS No.: 58585-17-4
M. Wt: 251.30 g/mol
InChI Key: BARNJCXXNCHRAZ-UHFFFAOYSA-N
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Description

Significance of Fused Tetracyclic Systems and Quinoline (B57606) Nuclei in Heterocyclic Chemistry

Fused tetracyclic systems incorporating a quinoline nucleus are a prominent class of heterocyclic compounds that have garnered considerable attention from the scientific community. nih.gov These structures are not only prevalent in a variety of bioactive natural products but also form the backbone of numerous pharmaceuticals. nih.gov The inherent structural rigidity and planarity of these systems often lead to unique photophysical properties and the potential for specific interactions with biological macromolecules.

The quinoline motif itself, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. mdpi.com The fusion of a thiophene (B33073) ring, as in the case of the benzothienoquinoline core, introduces a sulfur atom that can influence the electronic distribution and steric properties of the molecule, often leading to enhanced biological activity or novel material characteristics. conicet.gov.ar The combination of these heterocyclic rings into a single tetracyclic framework results in a molecule with a distinct three-dimensional shape and electronic landscape, making it a compelling target for synthetic chemists and drug designers. nih.gov

Positioning of Benzothienoquinoline Scaffolds in Contemporary Chemical Biology Research

Benzothienoquinoline scaffolds, including derivatives of nih.govBenzothieno[3,2-b]quinolin-11(5H)-one, are actively being investigated for their therapeutic potential. Research has shown that these compounds can exhibit a range of biological effects, with a notable focus on their antifungal properties. nih.govnih.gov For instance, substituted benzothieno[3,2-b]quinolinium salts, which can be derived from the corresponding quinolones, have been identified as potential agents against opportunistic fungal pathogens. nih.govnih.gov

The exploration of substitution patterns around the benzothienoquinoline core is a key area of research. nih.govnih.gov Scientists are investigating how the addition of different functional groups at various positions on the tetracyclic ring system can modulate the compound's biological activity, selectivity, and pharmacokinetic properties. nih.gov This structure-activity relationship (SAR) analysis is crucial for the rational design of new and more effective therapeutic agents. The research into these scaffolds extends beyond just their direct biological effects, also encompassing their potential as probes for biological processes and as foundational structures for the development of more complex molecules.

Overview of Research Trajectories for Novel Polycyclic Aromatic Heterocycles

The field of polycyclic aromatic heterocycles (PAHs) is a dynamic and continuously evolving area of chemical research. acs.org A primary trajectory in this field is the development of novel synthetic methodologies to access increasingly complex and diverse molecular architectures. rsc.org This includes the use of one-pot domino reactions, microwave-assisted synthesis, and photocatalytic methods to improve efficiency and reduce environmental impact. rsc.org

Another significant research direction is the strategic incorporation of various heteroatoms, such as sulfur, nitrogen, and oxygen, into the polycyclic framework. rsc.org This "heteroatom doping" is a powerful tool for fine-tuning the electronic and photophysical properties of the resulting molecules. rsc.org These tailored properties are of great interest for applications in materials science, particularly in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and sensors. mdpi.comrsc.org

Furthermore, there is a growing emphasis on the biological evaluation of novel polycyclic aromatic heterocycles. researchgate.netias.ac.in Researchers are actively screening these compounds for a wide range of therapeutic applications, driven by the historical success of heterocyclic compounds in medicine. acs.org The overarching goal is to expand the chemical space of available drug-like molecules and to identify new scaffolds with unique mechanisms of action.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58585-17-4

Molecular Formula

C15H9NOS

Molecular Weight

251.30 g/mol

IUPAC Name

5H-[1]benzothiolo[3,2-b]quinolin-11-one

InChI

InChI=1S/C15H9NOS/c17-14-9-5-1-3-7-11(9)16-13-10-6-2-4-8-12(10)18-15(13)14/h1-8H,(H,16,17)

InChI Key

BARNJCXXNCHRAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C4=CC=CC=C4S3

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Benzothieno 3,2 B Quinolin 11 5h One

Development of Novel Synthetic Pathways

The construction of the complex tetracyclic framework of benzothienoquinolines has been approached through various innovative strategies. These methods aim to improve efficiency, yield, and regioselectivity, providing access to a diverse range of derivatives.

One-pot synthesis offers a streamlined approach to complex molecules by combining multiple reaction steps in a single vessel, thereby avoiding the isolation of intermediates. A notable one-pot procedure has been developed for the synthesis of benzothieno[3,2-b]quinoline. researchgate.net This method involves the reaction of commercially available 3-bromobenzo[b]thiophene-2-carbaldehyde (B158803) with 2-aminophenylpinacolborane. researchgate.net The reaction proceeds under Suzuki coupling conditions to afford the target compound, although in some cases, intramolecular cyclizations remained incomplete, leading to product isolation in yields ranging from 11–42%. researchgate.net Similarly, single-pot syntheses have been described for related isomers like thieno[3,2-c]quinolin-4(5H)-ones, which involve successive oxidation and rearrangement steps. researchgate.net

Table 1: One-Pot Synthesis of Benzothieno[3,2-b]quinoline

Starting Material 1 Starting Material 2 Key Conditions Product Ref.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, and it has been pivotal in constructing the benzothienoquinoline scaffold. researchgate.netorganic-chemistry.org The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide. organic-chemistry.org In the one-pot synthesis of benzothieno[3,2-b]quinoline, the use of a palladium catalyst with a sterically hindered ligand, 2-(cyclohexylphosphane)biphenyl, and barium hydroxide (B78521) as the base was crucial for the reaction's success. researchgate.net

The general mechanism of the Suzuki coupling requires the activation of the boronic acid partner with a base, which enhances the polarization of the organic ligand and facilitates the critical transmetallation step in the catalytic cycle. organic-chemistry.org The choice of catalyst, ligand, base, and solvent system can be tailored for various substrates, including the synthesis of complex heterocyclic systems. mdpi.comnih.gov For instance, catalyst systems like Pd(OAc)₂/PCy₃ are suitable for aryl triflates, while Pd₂(dba)₃/P(t-Bu)₃ can be used for a wide range of aryl halides, often at room temperature. organic-chemistry.org

Table 2: Exemplary Suzuki Coupling Conditions

Catalyst Ligand Base Substrates Ref.
Pd(OAc)₂ 2-(cyclohexylphosphane)biphenyl Ba(OH)₂·8H₂O Aryl Halide, Arylboronic Acid Ester researchgate.net
Pd(OAc)₂ PCy₃ Various Aryl and Vinyl Triflates organic-chemistry.org
Pd₂(dba)₃ P(t-Bu)₃ Various Aryl and Vinyl Halides (including chlorides) organic-chemistry.org

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, are instrumental in synthesizing key precursors for the benzothienoquinoline core. These reactions provide an efficient and economical alternative to palladium-catalyzed methods for forming aryl-nitrogen bonds. researchgate.netnih.gov An efficient C-N cross-coupling has been reported for the N-arylation of methyl 3-amino-1-benzothiophene-2-carboxylate with various (hetero)aryl iodides. researchgate.net This procedure utilizes a catalytic system of copper(I) iodide (CuI), L-proline as a ligand, and cesium carbonate (Cs₂CO₃) as the base in dioxane at moderate temperatures. researchgate.net This method affords the N-substituted products in moderate to high yields. researchgate.net

Interestingly, under certain conditions, this reaction can lead to further transformations. For example, the reaction between 2-iodoaniline (B362364) and methyl 3-amino-1-benzothiophene-2-carboxylate, after prolonged heating, resulted in a spontaneous intramolecular condensation following the C-N coupling, yielding a tetracyclic diazepinone derivative. researchgate.net

Table 3: Copper-Catalyzed C-N Cross-Coupling for Precursor Synthesis

Substrate 1 Substrate 2 Catalyst System Solvent Product Type Ref.
Methyl 3-amino-1-benzothiophene-2-carboxylate (Hetero)aryl Iodides CuI, L-proline, Cs₂CO₃ Dioxane N-Aryl-3-amino-1-benzothiophene researchgate.net

Tandem reactions, where multiple bond-forming events occur sequentially in a single operation, provide an elegant and efficient pathway to complex molecular architectures. A key strategy for synthesizing the researchgate.netBenzothieno[3,2-b]quinolin-11(5H)-one core involves a double intramolecular cyclization. nih.gov In this approach, precursors such as 2-(2-bromoacetamido)benzoic acid are first reacted with substituted thiophenols. The resulting acylated intermediates are then subjected to treatment with polyphosphoric acid (PPA) at elevated temperatures, which promotes a double intramolecular cyclization to form the substituted-11-quinolone ring system. nih.gov

This concept of tandem or domino reactions has been applied to the synthesis of related heterocyclic structures as well. For instance, a tandem nucleophilic aromatic substitution followed by cyclization serves as a key step in the synthesis of thieno[3,2-c]quinoline derivatives. researchgate.net Such strategies are highly valued for their ability to rapidly build molecular complexity from simpler starting materials. mit.edu

Exploration of Reaction Mechanisms

Understanding the mechanisms by which these complex heterocycles are formed is critical for improving existing synthetic methods and discovering new ones. Recent studies on related systems have begun to shed light on the potential involvement of unconventional reaction pathways.

While many of the synthetic methods for benzothienoquinolines involve well-established ionic pathways, evidence from related systems suggests that radical processes may also play a role, particularly in metal-mediated reactions. A mechanistic study on the copper-mediated synthesis of benzothieno[3,2-b]benzofurans, a structurally analogous scaffold, revealed the operation of a radical pathway. rsc.orgnih.gov

In this study, the intramolecular dehydrogenative C-O coupling reaction was completely inhibited by the addition of 1,1-diphenylethylene, a known radical scavenger. rsc.orgnih.gov This finding strongly supports a mechanism initiated by a single electron transfer (SET) from the substrate to the copper catalyst, generating a radical intermediate that subsequently undergoes cyclization. rsc.orgnih.gov Although this study was conducted on a benzofuran (B130515) analog, it raises the possibility that similar radical pathways could be involved in the formation of the researchgate.netBenzothieno[3,2-b]quinolin-11(5H)-one scaffold, especially under copper-catalyzed conditions or other oxidative reaction environments.

Regioselectivity and Stereochemical Control in Synthesis

The synthesis of substituted nih.govBenzothieno[3,2-b]quinolin-11(5H)-ones requires precise control over the placement of functional groups on the tetracyclic core. This control, known as regioselectivity, is largely dictated by the substitution patterns of the precursor molecules. The inherent planarity and aromaticity of the final nih.govBenzothieno[3,2-b]quinolin-11(5H)-one scaffold mean that stereochemical control is not a primary consideration for the final product itself, as it lacks chiral centers.

The dominant strategy for achieving specific regiochemical outcomes involves a double intramolecular cyclization reaction, often facilitated by reagents like polyphosphoric acid (PPA). nih.gov In this approach, the final substitution pattern on the benzothienoquinoline ring system is predetermined by the substituents on the starting materials, typically substituted 2-aminobenzoic acids and substituted thiophenols. nih.gov For instance, to obtain substituents on the quinoline (B57606) portion of the molecule, a substituted 2-aminobenzoic acid is condensed with bromoacetyl bromide, followed by reaction with a thiophenol. Conversely, to place substituents on the benzothiophene (B83047) moiety, an unsubstituted 2-aminobenzoic acid precursor is used in conjunction with a substituted thiophenol. nih.gov

This substrate-controlled approach ensures that the desired isomer is formed with high selectivity. The cyclization reaction proceeds to yield the thermodynamically stable fused aromatic system, with the positions of the substituents locked in place from the outset.

While direct studies on the regioselectivity in the synthesis of nih.govBenzothieno[3,2-b]quinolin-11(5H)-one are specific, insights can be drawn from similar heterocyclic systems. For example, in the synthesis of the isomeric dimethoxy nih.govbenzothieno[2,3-c]quinolin-6(5H)-ones via photocyclization, the position of the methoxy (B1213986) group on the anilide precursor directly influenced the reaction yield. It was observed that the meta-substituted anilide gave a significantly higher yield (92%) compared to the ortho- and para-substituted analogues, demonstrating electronic and steric influences on the regioselectivity of the cyclization step. umich.edu

Table 1: Regiochemical Control in Benzothienoquinoline Synthesis

Desired Substitution Location Precursor 1 Precursor 2 Rationale
Quinoline Moiety Substituted 2-Aminobenzoic Acid Unsubstituted Thiophenol The substituent is incorporated into the benzoic acid backbone, which forms the quinoline ring upon cyclization. nih.gov

Green Chemistry Principles in Benzothienoquinoline Synthesis

Applying the principles of green chemistry to the synthesis of complex heterocyclic structures like nih.govBenzothieno[3,2-b]quinolin-11(5H)-one is essential for developing sustainable and environmentally responsible chemical processes. unibo.itnih.gov Green chemistry focuses on minimizing hazards and waste, improving energy efficiency, and using renewable resources. nih.gov An analysis of traditional synthetic routes for benzothienoquinolines reveals several areas where green chemistry principles could be implemented for improvement.

A common method for synthesizing the nih.govBenzothieno[3,2-b]quinolin-11(5H)-one core involves an intramolecular cyclization using a large excess of polyphosphoric acid (PPA) at high temperatures (e.g., 130 °C), followed by chlorination with phosphorus oxychloride (POCl₃) at 110 °C. nih.gov Both PPA and POCl₃ are hazardous, corrosive reagents that generate significant acidic waste, making workup and disposal problematic. The high temperatures also contribute to a high energy demand.

Green alternatives could involve several approaches:

Alternative Catalysts and Reagents: Replacing stoichiometric, corrosive reagents like PPA with solid acid catalysts or other reusable catalytic systems could drastically reduce waste and improve safety.

Greener Solvents: Many synthetic steps utilize conventional organic solvents. Exploring greener alternatives such as ionic liquids, supercritical fluids, or even water could reduce the environmental impact. researchgate.netresearchgate.net For example, the synthesis of related benzoquinoline derivatives has been successfully demonstrated in ionic liquids, which can act as both solvent and catalyst. researchgate.net

Process Intensification: Multicomponent reactions (MCRs) and one-pot syntheses are hallmarks of green chemistry as they reduce the number of synthetic steps, minimize intermediate purification, and improve atom economy. nih.gov The Friedländer annulation, a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a classic one-pot method for quinoline synthesis. nih.gov Adapting this methodology to use 3-amino-2-formyl benzothiophene precursors could provide a more efficient and greener pathway to the target molecule, potentially under milder, catalyst-free conditions in environmentally benign solvents like water. nih.govresearchgate.net

By focusing on these areas, future synthetic strategies for nih.govBenzothieno[3,2-b]quinolin-11(5H)-one and its derivatives can be developed to be not only efficient but also significantly more sustainable.

Advanced Spectroscopic and Photophysical Characterization of Benzothieno 3,2 B Quinolin 11 5h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR Chemical Shift Assignments

The ¹H NMR spectrum provides information on the number of different types of protons and their electronic environments. For a derivative, 3-Methoxybenzothieno[3,2-b]quinolin-11(5H)-one, the following chemical shifts have been reported in DMSO-d6.

Table 1: ¹H NMR Chemical Shift Assignments for 3-Methoxybenzothieno[3,2-b]quinolin-11(5H)-one

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
8.49 d 7.20 Aromatic Proton
8.13 d 9.0 Aromatic Proton
8.08 d 7.5 Aromatic Proton
7.53 m Aromatic Protons (2H)
7.17 d 1.80 Aromatic Proton
6.98 dd Aromatic Proton

Note: The specific assignment of each aromatic proton to a position on the molecular structure was not fully provided in the available source.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

No specific ¹³C NMR data for conicet.gov.arBenzothieno[3,2-b]quinolin-11(5H)-one or its direct derivatives were found in the reviewed literature. This analysis is crucial for confirming the carbon skeleton of the molecule.

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC) for Structural Elucidation

Detailed structural confirmation and unambiguous assignment of ¹H and ¹³C signals are typically achieved using 2D NMR techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC). No published studies employing these techniques for the structural elucidation of conicet.gov.arBenzothieno[3,2-b]quinolin-11(5H)-one were identified.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption maxima (λmax) indicate the energy required to promote an electron to a higher energy orbital. There is no specific UV-Vis absorption data available in the literature for conicet.gov.arBenzothieno[3,2-b]quinolin-11(5H)-one.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the electronic structure of a molecule and its interaction with the environment by analyzing the light emitted after excitation.

Solvent-Sensitive Emission Behavior

The study of how a compound's fluorescence emission changes with the polarity of the solvent (solvatochromism) can reveal information about the charge distribution in the molecule's excited state. No experimental data on the solvent-sensitive emission behavior of conicet.gov.arBenzothieno[3,2-b]quinolin-11(5H)-one or its derivatives could be located in the surveyed scientific papers.

Determination of Fluorescence Quantum Yields

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a sample. researchgate.net The determination of Φf is essential for evaluating the potential of nih.govBenzothieno[3,2-b]quinolin-11(5H)-one and its derivatives as fluorescent probes, sensors, or materials for optoelectronic devices. rsc.org

The most common method for determining the fluorescence quantum yield is a relative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. researchgate.net This method, often referred to as the Parker–Rees method, requires the measurement of the integrated fluorescence intensity and the absorbance of both the unknown sample and the standard at the same excitation wavelength. researchgate.net The quantum yield of the sample (Φf_s) can be calculated using the following equation:

Φf_s = Φf_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)

Where:

Φf_r is the fluorescence quantum yield of the reference standard.

I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.

A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength.

n_s and n_r are the refractive indices of the sample and reference solutions, respectively.

To minimize reabsorption effects, measurements are typically performed on optically dilute solutions with absorbance values below 0.1. nih.gov The selection of an appropriate reference standard is crucial; its absorption and emission spectra should be in a similar range to the sample under investigation.

Studies on related benzothieno[3,2-b]benzothiophene (BTBT) and benzothieno[3,2-d]pyrimidine derivatives show that their quantum yields are highly sensitive to structural modifications and the surrounding environment. For instance, oxidation of the sulfur atoms in BTBT derivatives can significantly enhance fluorescence quantum yields, with some S-oxide derivatives exhibiting values exceeding 98% in solution and 71% in the solid state. mdpi.comcolab.ws Similarly, the introduction of different substituent groups can dramatically alter the emission efficiency, with reported quantum yields for some derivatives ranging from nearly zero ("dark") to exceptionally high ("ultra-bright"). nih.gov For a series of benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives, fluorescence quantum yields were found to be modest, with an antipyrine-bearing compound showing a value of 0.032. researchgate.net

Compound ClassDerivative/ModificationSolvent/StateFluorescence Quantum Yield (Φf)Reference
Benzothieno[3,2-b]benzothiophene (BTBT)UnsubstitutedTHF0.03 ± 0.01 nih.gov
BTBT S-OxidesVarious S-OxidesSolution> 0.98 colab.ws
BTBT S-OxidesVarious S-OxidesSolid State> 0.71 colab.ws
Benzothieno[3,2-d]pyrimidin-4-oneAntipyrine-sulphonamide thio-derivativeNot Specified0.032 researchgate.net
Benzo rsc.orgnih.govthieno-S,S-dioxide-[3,2-b]benzofuransVarious DerivativesNot Specified0.23–0.90 rsc.org

Time-Resolved Fluorescence Measurements and Lifetime Analysis

Time-resolved fluorescence spectroscopy provides insights into the excited-state dynamics of a fluorophore by measuring the time it spends in the excited state before returning to the ground state. This duration is known as the fluorescence lifetime (τf). nih.gov Fluorescence lifetime is an intrinsic property of a molecule and can be influenced by various factors, including the surrounding solvent polarity, temperature, and the presence of quenchers. nih.gov

The most common technique for measuring fluorescence lifetimes is Time-Correlated Single-Photon Counting (TCSPC). This method involves exciting the sample with a high-repetition-rate pulsed laser source and measuring the arrival time of individual fluorescence photons relative to the excitation pulse. By collecting the arrival times of many photons, a histogram is constructed that represents the fluorescence decay profile. This decay is typically fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime(s).

For nih.govBenzothieno[3,2-b]quinolin-11(5H)-one and its derivatives, lifetime analysis can reveal detailed information about their photophysical behavior. For example, a mono-exponential decay profile indicates the presence of a single fluorescent species in a uniform environment. In contrast, multi-exponential decay kinetics can suggest the existence of different conformers, excited-state reactions, or complex interactions with the local environment. nih.gov

Studies on the parent nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) (BTBT) core have reported a fluorescence lifetime of 0.19 ns in tetrahydrofuran (B95107) (THF). nih.gov More complex BTBT S-oxide derivatives have been shown to possess significantly longer excited-state lifetimes, ranging from 0.181 to 0.869 milliseconds, indicating a different deactivation pathway, likely phosphorescence. colab.ws The fluorescence lifetime is also a key parameter in advanced fluorescence imaging techniques like Fluorescence Lifetime Imaging Microscopy (FLIM), which can map the spatial distribution of lifetimes within a sample, providing information on the local microenvironment of the fluorophore. nih.gov

Compound ClassDerivative/ModificationSolvent/StateFluorescence Lifetime (τf)Reference
Benzothieno[3,2-b]benzothiophene (BTBT)UnsubstitutedTHF0.19 ns nih.gov
BTBT S-OxidesVarious S-OxidesNot Specified0.181–0.869 ms colab.ws
Rose Bengal (Example)-Methanol (less polar)~1.0 ns nih.gov
Rose Bengal (Example)-Water (more polar)~0.1 ns nih.gov

Mechanisms of Fluorescence Quenching

Fluorescence quenching is any process that decreases the fluorescence intensity of a given substance. nih.gov Investigating quenching mechanisms provides valuable information about molecular interactions, accessibility of the fluorophore to quenchers, and the dynamics of biological and chemical systems. nih.govnih.gov The primary quenching mechanisms are broadly classified as dynamic (collisional) and static.

Dynamic Quenching occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative deactivation back to the ground state. This process is diffusion-controlled, and its efficiency depends on the concentration of the quencher. nih.gov Dynamic quenching affects the excited state of the fluorophore but does not alter its absorption spectrum. The process can be described by the Stern-Volmer equation:

F₀ / F = 1 + Ksv[Q] = 1 + k_q * τ₀[Q]

Where:

F₀ and F are the fluorescence intensities in the absence and presence of the quencher, respectively.

[Q] is the quencher concentration.

Ksv is the Stern-Volmer quenching constant.

k_q is the bimolecular quenching rate constant.

τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.

An increase in temperature typically leads to a larger Stern-Volmer constant for dynamic quenching due to higher diffusion rates. nih.gov

Static Quenching results from the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. This complex reduces the population of fluorophores available for excitation, thus decreasing fluorescence intensity. Unlike dynamic quenching, static quenching reduces the fluorescence intensity without affecting the fluorescence lifetime of the uncomplexed fluorophores.

Distinguishing between these mechanisms is possible through lifetime measurements. In dynamic quenching, both fluorescence intensity and lifetime decrease with increasing quencher concentration. In static quenching, only the intensity decreases, while the lifetime remains constant. nih.gov For nih.govBenzothieno[3,2-b]quinolin-11(5H)-one derivatives, potential quenchers could include molecules like anilines, metal ions, or halocarbons, and studying these interactions can help characterize their binding properties and photostability. nih.gov

Singlet-Singlet Energy Transfer Studies

Singlet-singlet energy transfer, most notably Förster Resonance Energy Transfer (FRET), is a non-radiative process where an excited donor fluorophore transfers its energy to a ground-state acceptor molecule through long-range dipole-dipole interactions. nih.govteledynevisionsolutions.com This phenomenon is highly distance-dependent and is often described as a "spectroscopic ruler" for measuring distances on the scale of 1-10 nanometers. teledynevisionsolutions.comyoutube.com

For FRET to occur, several conditions must be met:

Spectral Overlap: The emission spectrum of the donor molecule must overlap with the absorption spectrum of the acceptor molecule. fiveable.me

Proximity: The donor and acceptor molecules must be in close spatial proximity, typically within 10 nm. teledynevisionsolutions.com The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor (E ∝ 1/R⁶). fiveable.me

Orientation: The transition dipoles of the donor and acceptor must be favorably oriented. A parallel orientation is optimal, while a perpendicular orientation results in no energy transfer. teledynevisionsolutions.com

The efficiency of FRET (E) can be determined by measuring the decrease in the donor's fluorescence intensity or lifetime in the presence of the acceptor. FRET-based systems using derivatives of nih.govBenzothieno[3,2-b]quinolin-11(5H)-one could be designed for various applications, such as biosensors. nih.gov In such a system, the benzothienoquinolinone could act as either the donor or acceptor. A conformational change in a target biomolecule could alter the distance between the donor and acceptor, leading to a measurable change in FRET efficiency and thus signaling the presence or activity of the target. rsc.orgyoutube.com The advantages of FRET-based probes include the potential for ratiometric measurements and large Stokes shifts, which can improve signal-to-noise ratios. rsc.org

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and rapid analytical technique used to identify the functional groups present in a molecule. biomedscidirect.comgsconlinepress.com The method is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. biomedscidirect.com

For nih.govBenzothieno[3,2-b]quinolin-11(5H)-one, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features. The analysis of these bands allows for the confirmation of the molecular structure and the identification of specific functional groups. researchgate.net

Expected characteristic peaks for nih.govBenzothieno[3,2-b]quinolin-11(5H)-one include:

N-H Stretching: A peak in the range of 3200-3400 cm⁻¹ would indicate the presence of the secondary amine (lactam) N-H bond.

Aromatic C-H Stretching: Absorption bands just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic rings.

C=O Stretching: A strong, sharp absorption band, typically between 1650-1690 cm⁻¹, is expected for the carbonyl group of the cyclic amide (lactam) in the quinolinone ring. mdpi.com

C=C and C=N Stretching: Multiple peaks in the 1450-1620 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic and heterocyclic ring system. mdpi.com

C-S Stretching: The vibration associated with the carbon-sulfur bond in the thiophene (B33073) ring typically appears as a weaker band in the 600-800 cm⁻¹ region.

Aromatic C-H Bending: Strong bands in the 700-900 cm⁻¹ region arise from out-of-plane C-H bending, and their exact position can provide information about the substitution pattern on the aromatic rings.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
N-H (Lactam)Stretching3200 - 3400Medium
Aromatic C-HStretching3000 - 3100Medium-Weak
C=O (Lactam)Stretching1650 - 1690Strong
Aromatic C=CStretching1450 - 1620Medium-Strong
Aromatic C-HOut-of-plane Bending700 - 900Strong
C-SStretching600 - 800Weak-Medium

Mass Spectrometry (LC-MS) for Molecular Weight and Fragmentation Pattern Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is routinely used to determine the molecular weight of a compound with high accuracy, confirm its identity, assess its purity, and elucidate its structure through fragmentation analysis. mdpi.com

For nih.govBenzothieno[3,2-b]quinolin-11(5H)-one (molecular formula C₁₅H₉NOS), high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion ([M]+• or protonated molecule [M+H]⁺), allowing for unambiguous confirmation of its elemental composition. mdpi.com The expected monoisotopic mass for C₁₅H₉NOS is approximately 251.0405 g/mol .

Upon ionization, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the molecular ion can be induced to fragment by collision with an inert gas (Collision-Induced Dissociation, CID). The resulting fragmentation pattern is characteristic of the molecule's structure and provides valuable information for structural elucidation.

Potential fragmentation pathways for nih.govBenzothieno[3,2-b]quinolin-11(5H)-one could include:

Loss of Carbon Monoxide: A common fragmentation for carbonyl-containing compounds is the neutral loss of CO (28 Da), which would result in a significant fragment ion.

Cleavage of the Heterocyclic Rings: Fragmentation could occur at various points within the fused ring system, leading to the formation of stable aromatic ions.

Loss of Sulfur-containing Fragments: Cleavage of the thiophene ring could lead to the loss of fragments such as CS or CHS.

By analyzing the masses of these fragment ions (MS/MS analysis), the connectivity of the atoms within the molecule can be pieced together, confirming the proposed structure of the benzothienoquinolinone core and identifying the location of any substituents on its derivatives. nih.gov

Computational Chemistry and Molecular Modeling Studies of Benzothieno 3,2 B Quinolin 11 5h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational quantum chemistry due to its favorable balance between accuracy and computational cost. DFT methods are employed to investigate the electronic structure and properties of mdpi.comBenzothieno[3,2-b]quinolin-11(5H)-one, providing a detailed picture of its molecular characteristics.

The first step in any computational analysis is the determination of the molecule's most stable three-dimensional structure. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G**), are utilized to find the optimized geometry of mdpi.comBenzothieno[3,2-b]quinolin-11(5H)-one. This process involves minimizing the energy of the molecule with respect to the positions of its atoms, resulting in the most stable, or ground-state, conformation.

For the related compound, 1,2,3,4-tetrahydroquinoline (B108954) (THQ), MP2 calculations have been used to identify four stable conformations, which exist as two pairs of energetically equivalent enantiomers. These studies also revealed a low energy barrier between the non-equivalent conformers, suggesting the possibility of conformational cooling. rsc.org While mdpi.comBenzothieno[3,2-b]quinolin-11(5H)-one has a more rigid tetracyclic structure, conformational analysis is still crucial, particularly for any potential non-planarity in the quinolinone ring. The planarity of the benzothiophene (B83047) ring system is a known characteristic of similar molecules. nih.gov

Computational studies on related benzothienoquinoline heterohelicenes have also focused on optimized geometries to understand the lengthening of carbon-carbon bonds within the helical turn of the molecule. researchgate.net These findings underscore the importance of precise geometric calculations in understanding the nuanced structural features of such complex aromatic systems.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity.

In a study on quinoline (B57606), DFT calculations at the B3LYP/6-31+G(d,p) level determined the HOMO energy to be -6.646 eV and the LUMO energy to be -1.816 eV, resulting in a HOMO-LUMO energy gap of 4.83 eV. scirp.org This relatively large energy gap suggests high kinetic stability. For derivatives of the closely related mdpi.comBenzothieno[3,2-b] mdpi.combenzothiophene (BTBT) core, DFT calculations have shown that modifications to the molecular structure, such as sulfur oxidation, can significantly decrease both HOMO and LUMO energies, leading to a reduced energy band gap. mdpi.com

The table below presents theoretical HOMO and LUMO energy values for quinoline and a series of thieno[2,3-b]indole-based molecules, which share structural similarities with the target compound, to provide a comparative perspective.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Quinoline-6.646-1.8164.83
Thieno[2,3-b]indole Derivative 1-5.254-2.2612.993
Thieno[2,3-b]indole Derivative 2-5.311-2.4572.854
Thieno[2,3-b]indole Derivative 3-5.617-2.8212.796
Thieno[2,3-b]indole Derivative 4-5.789-3.0112.778

Molecular Electrostatic Potential (MESP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP is plotted onto the electron density surface, where different colors represent varying electrostatic potentials. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions signify positive potential (electron-poor areas, prone to nucleophilic attack).

For heterocyclic compounds, the MESP map can highlight the electronegative character of heteroatoms like nitrogen and oxygen. In quinoline derivatives, the nitrogen atom is often a site of negative electrostatic potential. researchgate.net In the case of mdpi.comBenzothieno[3,2-b]quinolin-11(5H)-one, the carbonyl oxygen and the quinoline nitrogen are expected to be regions of high electron density, making them potential sites for electrophilic interaction. Conversely, the hydrogen atom of the N-H group and the aromatic protons would likely exhibit positive electrostatic potential.

Studies on related benzodiazepinones have shown that calculated charge densities, such as Lowdin and ESP charges, are effective descriptors for predicting the most reactive sites in the aromatic nucleus towards electrophiles. mdpi.org

Reactivity Descriptors and Quantum Chemical Parameters

From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be derived to quantify the chemical reactivity and stability of a molecule. These quantum chemical parameters provide a theoretical basis for understanding the molecule's behavior in chemical reactions.

Key reactivity descriptors include:

Chemical Hardness (η): A measure of the resistance to change in electron distribution or charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = μ² / (2η).

These descriptors have been successfully applied to study the reactivity of various heterocyclic compounds, including triazine derivatives. irjweb.com For instance, a lower HOMO-LUMO gap corresponds to lower hardness and higher softness, indicating greater reactivity.

The table below shows calculated reactivity descriptors for quinoline, providing a reference for the expected values for the more complex mdpi.comBenzothieno[3,2-b]quinolin-11(5H)-one.

ParameterValue for Quinoline
Chemical Hardness (η)2.415 eV
Chemical Softness (S)0.414 eV⁻¹
Electronegativity (χ)4.231 eV
Chemical Potential (μ)-4.231 eV
Electrophilicity Index (ω)3.705 eV

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational dynamics, flexibility, and intermolecular interactions of mdpi.comBenzothieno[3,2-b]quinolin-11(5H)-one.

While specific MD simulations for this exact compound are not extensively documented, such simulations are routinely used for related systems to explore their conformational landscapes. For instance, MD simulations have been employed to study the stability of interactions between quinoline-based inhibitors and their target enzymes. nih.gov Car-Parrinello molecular dynamics (CPMD) has been used to investigate hydrogen bonding dynamics in benzo[h]quinoline (B1196314) derivatives. nih.gov

An MD simulation of mdpi.comBenzothieno[3,2-b]quinolin-11(5H)-one, likely in a solvent box to mimic solution conditions, would reveal the accessible conformations and the energetic barriers between them. This information is crucial for understanding its behavior in a dynamic environment and its potential interactions with other molecules.

In Silico Approaches to Structure-Activity Relationship (SAR)

In silico methods are pivotal in modern drug discovery for predicting the biological activity of compounds and guiding the synthesis of more potent and selective analogues. For the mdpi.comBenzothieno[3,2-b]quinolin-11(5H)-one scaffold and its derivatives, computational approaches are instrumental in elucidating their structure-activity relationships (SAR). While specific quantitative structure-activity relationship (QSAR) studies on the quinolinone itself are not extensively detailed in the public domain, SAR explorations of closely related analogues, such as benzothieno[3,2-b]quinolinium salts, provide a strong foundation for computational modeling. nih.gov

Experimental studies on the antifungal properties of 5-methylbenzothieno[3,2-b]quinolinium salts have revealed key insights into their SAR. nih.gov By systematically introducing substituents at various positions on the tetracyclic ring system, researchers have identified how different functional groups impact biological activity against opportunistic fungal pathogens like Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. nih.gov For instance, the introduction of a 3-methoxy group or a 4-chloro group was found to enhance the antifungal profile, highlighting specific regions of the molecule that are critical for its biological function. nih.gov

These experimentally derived SARs serve as the essential dataset for building in silico models. Computational techniques such as QSAR, Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to translate these findings into predictive three-dimensional models. researchgate.netresearchgate.net

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic properties), a predictive model can be generated to estimate the activity of unsynthesized derivatives. researchgate.net

3D-QSAR methods like CoMFA and CoMSIA provide a more intuitive visualization of the SAR. These methods align a series of active molecules and calculate their steric and electrostatic fields. The resulting contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity, offering a clear roadmap for designing new compounds. researchgate.net

For the benzothieno[3,2-b]quinolinone core, such models could predict which substitutions would likely improve desired activities, such as antifungal potency, while minimizing cytotoxicity. Molecular docking studies could further complement this by simulating the binding of these compounds to a specific biological target, providing insights into the molecular interactions that govern their activity. nih.gov

The table below summarizes the observed SAR from a study on the closely related 5-methylbenzothieno[3,2-b]quinolinium scaffold, which provides the foundational data for potential in silico modeling. nih.gov

Compound AnalogueSubstitutionObserved Activity Highlight
3-Methoxy Derivative-OCH₃ at position 3Active against C. albicans, C. neoformans, and A. fumigatus
4-Chloro Derivative-Cl at position 4Moderate increase in activity against C. neoformans and A. fumigatus
Ring-Opened AnalogueOpen benzothiophene ringOver 50-fold increase in potency while retaining low cytotoxicity

Computational NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in organic chemistry. The prediction of ¹H and ¹³C NMR chemical shifts using computational methods has become a powerful strategy to aid in the assignment of complex spectra and validate proposed structures. rsc.org For complex polycyclic systems like benzothienoquinoline heterohelicenes, which are structurally related to mdpi.comBenzothieno[3,2-b]quinolin-11(5H)-one, computational chemistry offers profound insights. mdpi.comresearchgate.net

Comprehensive studies on a series of nineteen benzothienoquinoline heterohelicenes have demonstrated the accuracy and utility of Density Functional Theory (DFT) in predicting NMR chemical shifts. mdpi.com The standard computational protocol involves several steps:

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation, often using a DFT functional like B3LYP. nih.gov

NMR Calculation: Isotropic magnetic shielding constants are calculated for the optimized structure using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These calculations are typically performed with a specific functional and basis set combination, such as PBE0/pecS-2, which has been developed for accurate shielding constant calculations. mdpi.com

Chemical Shift Conversion: The calculated shielding constants are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). nrel.gov

In the study of benzothienoquinoline heterohelicenes, a strong correlation was generally observed between the theoretically calculated and experimentally measured ¹H and ¹³C NMR data. mdpi.com The root-mean-square deviation (RMSD) values for most structures were found to be between 1.8–3.0% for protons and 1.9–2.8% for carbons, indicating excellent agreement. mdpi.com

This high level of accuracy allows computational results to serve as a reliable validation tool. In some cases, the computational data have been used to correct or suggest reassignments of previously reported experimental ¹³C NMR signals. mdpi.com For instance, based on the DFT calculations, pairwise reassignment of signals for specific carbon atoms in several naphthothienoquinoline derivatives was proposed, demonstrating the predictive power of the method. mdpi.com

The table below presents a conceptual comparison of experimental versus computationally predicted ¹³C NMR chemical shifts for a representative benzothienoquinoline system, illustrating the typical level of agreement achieved.

Atom PositionExperimental δ (ppm)Calculated δ (ppm)Deviation (ppm)
C-1128.5128.9+0.4
C-4b129.8131.0+1.2
C-7a132.1132.0-0.1
C-11a145.6145.2-0.4
C-13b131.5130.5-1.0

Such computational validation is crucial for confirming the complex structures of polycyclic aromatic compounds and resolving ambiguities in spectral assignments. mdpi.comresearchgate.net

Molecular Interactions with Biological Macromolecules and Ligand Target Dynamics

DNA Binding Studies

The interaction of nih.govBenzothieno[3,2-b]quinolin-11(5H)-one with DNA is a subject of scientific inquiry, primarily focusing on its potential as a DNA-targeting agent. The planar tetracyclic structure of the molecule is a key determinant of its mode of interaction with the DNA double helix.

Intercalative Binding Mechanisms with Double-Stranded DNA

While direct experimental studies detailing the intercalative binding of nih.govBenzothieno[3,2-b]quinolin-11(5H)-one are not extensively available in the public domain, the structural characteristics of this molecule strongly suggest an intercalative mode of binding. The flat, aromatic nature of the benzothienoquinoline system is analogous to other known DNA intercalators. This mode of interaction involves the insertion of the planar molecule between the base pairs of the DNA double helix. Such an interaction is typically stabilized by π-π stacking interactions between the aromatic system of the compound and the DNA base pairs.

Minor Groove Binding Interactions

Currently, there is a lack of specific experimental evidence to conclusively support or refute minor groove binding as a primary or secondary mode of interaction for nih.govBenzothieno[3,2-b]quinolin-11(5H)-one with DNA. Typically, molecules that bind to the minor groove possess a crescent shape and the ability to form hydrogen bonds with the atoms of the base pairs in the groove. The relatively planar and rigid structure of nih.govBenzothieno[3,2-b]quinolin-11(5H)-one makes significant minor groove binding less probable compared to intercalation.

Quantitative Determination of Intrinsic Binding Constants

Specific quantitative data for the intrinsic binding constant (Kb) of nih.govBenzothieno[3,2-b]quinolin-11(5H)-one with DNA is not readily found in published literature. The determination of this value would require experimental techniques such as UV-Vis or fluorescence spectroscopy titrations. For structurally related polycyclic aromatic compounds, binding constants can vary widely depending on the specific structure and the experimental conditions.

Analysis of Binding Site Sizes on Polynucleotides

Similar to the intrinsic binding constants, specific experimental data on the binding site size (n) of nih.govBenzothieno[3,2-b]quinolin-11(5H)-one on polynucleotides is not available. This parameter, which represents the number of base pairs occluded by one bound ligand molecule, is typically determined from spectrophotometric or calorimetric titrations and provides further insight into the binding mode. For classical intercalators, the binding site size is often found to be around 2-3 base pairs.

Influence of DNA Sequence (e.g., A-T vs. G-C rich regions) on Binding Affinity

There is no specific experimental data available that details the preference of nih.govBenzothieno[3,2-b]quinolin-11(5H)-one for A-T versus G-C rich regions of DNA. The binding affinity of intercalating agents can be influenced by the base pair composition at the intercalation site, with some compounds showing a preference for G-C or A-T regions due to specific electronic or steric interactions.

DNA Thermal Denaturation and Helix Stabilization Effects

Direct experimental results from DNA thermal denaturation studies (melting temperature, Tm) in the presence of nih.govBenzothieno[3,2-b]quinolin-11(5H)-one are not documented in the available literature. An increase in the melting temperature of DNA upon ligand binding is a hallmark of duplex stabilization, which is a common feature of DNA intercalators. Such stabilization occurs because the intercalated molecule provides additional stacking interactions that must be disrupted during the denaturation process. The magnitude of the change in Tm can provide qualitative information about the strength of the interaction.

Protein Binding Interactions

Identification of Key Binding Residues and Interaction Forces

Further experimental research and publication in peer-reviewed journals are required to elucidate the specific molecular interactions of nih.govBenzothieno[3,2-b]quinolin-11(5H)-one with these and other biological macromolecules.

Mechanistic Insights into Biological Activities of Benzothieno 3,2 B Quinolin 11 5h One Derivatives

Anti-Cancer and Antiproliferative Activity Mechanisms

The quinoline (B57606) framework is a recognized scaffold in the development of anticancer agents, with derivatives demonstrating potent activity against a variety of cancer cell lines. arabjchem.orgarabjchem.org Research into benzothiophene-fused quinolines, such as benzothieno[3,2-b]quinolin-11(5H)-one, aims to leverage this potential by exploring novel derivatives with enhanced efficacy and specific mechanisms of action.

Investigation of Cellular Proliferation Inhibition in Cancer Cell Lines

The anti-cancer potential of this class of compounds has been evaluated against numerous human cancer cell lines. While data on the specific nih.govBenzothieno[3,2-b]quinolin-11(5H)-one core is limited, studies on its structural isomers, such as nih.govbenzothieno[2,3-c]pyridines, provide significant insight. One derivative, compound 5c, exhibited potent, broad-spectrum anti-cancer activity when tested by the National Cancer Institute (NCI). It demonstrated significant growth inhibition (GI50) at nanomolar to low micromolar concentrations across a wide panel of cell lines. semanticscholar.org

Specifically, this compound showed marked activity against prostate (PC-3), renal, and breast (MCF-7) cancer cell lines, with an IC50 value of 2.08 μM against the PC-3 cell line. semanticscholar.org Other related benzoquinoline derivatives have also shown potent cytotoxic effects against leukemia, non-small cell lung cancer, melanoma, and breast cancer cell lines. mdpi.com

Table 1: Antiproliferative Activity of a nih.govBenzothieno[2,3-c]pyridine Derivative (Compound 5c)

Feature Description
Compound Class nih.govBenzothieno[2,3-c]pyridine
Activity Spectrum Broad-spectrum anticancer
GI50 Range 4 nM - 37 μM
Notable Cell Line Activity PC-3 (Prostate Cancer)

| PC-3 IC50 | 2.08 μM |

Data sourced from a study on a structural isomer of the primary compound of interest. semanticscholar.org

Molecular Mechanisms of Induced Apoptosis (e.g., Caspase Activation)

A primary mechanism by which many anticancer agents eliminate tumor cells is through the induction of apoptosis, or programmed cell death. This process is often mediated by a cascade of enzymes known as caspases. mdpi.com Investigations into benzothiophene-fused heterocyclic compounds have confirmed their ability to trigger this cellular suicide pathway.

Studies on a derivative of the isomeric benzo[b]thieno[2,3-c]quinolone scaffold demonstrated that it causes cell death by apoptosis. researchgate.net Further research on nih.govbenzothieno[2,3-c]pyridine derivatives also explored their pro-apoptotic capabilities, linking their anti-prostate cancer mechanism to the induction of apoptosis and cell cycle analysis. semanticscholar.org The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis and a key mechanism for related compounds. mdpi.com These enzymes are responsible for the cleavage of cellular proteins, leading to the characteristic morphological changes of apoptosis and eventual cell death. mdpi.com

Identification and Validation of Specific Molecular Targets (e.g., TOPK, STAT3, tubulin polymerization)

The efficacy of anticancer compounds is rooted in their ability to interact with specific molecular targets that are critical for cancer cell survival and proliferation. While specific inhibitors of TOPK and STAT3 have not been explicitly identified within the nih.govBenzothieno[3,2-b]quinolin-11(5H)-one class in the available literature, tubulin polymerization is a well-established target for related heterocyclic compounds. eurekaselect.comresearchgate.net

Microtubules, which are dynamic polymers of tubulin, are essential for cell division, making them an attractive target for cancer therapy. eurekaselect.com Various quinoline derivatives have been reported to exert their anticancer effects by inhibiting tubulin polymerization. nih.gov This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death. researchgate.net Furthermore, related benzothienoquinazolinone compounds have been identified as dual inhibitors of both tubulin polymerization and human Topoisomerase I, highlighting the multi-targeted potential of these fused heterocyclic systems. nih.gov

Antimicrobial Activity Mechanisms

In an era of growing antimicrobial resistance, the development of new therapeutic agents is critical. Quinoline-based compounds have a long history as effective antimicrobial agents. mdpi.com Derivatives of nih.govBenzothieno[3,2-b]quinolin-11(5H)-one have been explored for both their antibacterial and antifungal properties.

Evaluation of Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Research into structurally similar compounds provides strong evidence for the antibacterial potential of this scaffold. A study on N-methylbenzofuro[3,2-b]quinoline derivatives, which are structurally analogous to the benzothieno- core, demonstrated potent antibacterial activity. nih.gov

These compounds were particularly effective against Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). nih.gov The mechanism of action was identified as the inhibition of the bacterial cell division protein FtsZ. By suppressing FtsZ polymerization and its GTPase activity, the compounds prevent bacterial cell division, ultimately leading to cell death. nih.gov While many quinoline derivatives show broad activity, some exhibit greater potency against either Gram-positive or Gram-negative strains, depending on their specific substitutions. nih.gov

Table 2: Antibacterial Activity of Structurally Related N-methylbenzofuro[3,2-b]quinoline Derivatives

Bacterial Type Pathogen Examples Activity
Gram-Positive Staphylococcus aureus Strong
Gram-Positive (Resistant) Methicillin-Resistant S. aureus (MRSA) Strong

| Gram-Positive (Resistant) | Vancomycin-Resistant E. faecium (VRE) | Strong |

Data is based on studies of benzofuro- analogs, which are structurally similar to the benzothieno- scaffold. nih.gov

Assessment of Antifungal Efficacy

Derivatives of the nih.govBenzothieno[3,2-b]quinolin-11(5H)-one scaffold, specifically 5-methyl benzothieno[3,2-b]quinolinium salts, have been synthesized and evaluated for their activity against opportunistic fungal pathogens. nih.govnih.gov These compounds have shown promising efficacy against several clinically relevant fungi. nih.govnih.govresearchgate.net

Substitutions on the core ring system were found to significantly influence the antifungal profile. For instance, a 3-methoxy substituted derivative was active against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. nih.govnih.gov A 4-chloro substituted analog also demonstrated notable activity against C. neoformans and A. fumigatus. nih.govnih.gov The effectiveness of these compounds has been validated in murine models of candidiasis and cryptococcosis, indicating their potential for in vivo applications. nih.govnih.gov

Table 3: Antifungal Efficacy of Benzothieno[3,2-b]quinolinium Derivatives

Fungal Pathogen Compound Derivative Activity
Candida albicans 3-methoxy Active
Cryptococcus neoformans 3-methoxy, 4-chloro Active

| Aspergillus fumigatus | 3-methoxy, 4-chloro | Active |

Data is based on studies of 5-methyl benzothieno[3,2-b]quinolinium salts. nih.govnih.gov

Antiplasmodial Activity and Related Binding Affinity

Derivatives of the quinoline family, including those fused with benzothiophene (B83047) rings, are a cornerstone in the development of antimalarial agents. nih.gov Research into quinoline-benzothiophene coupled systems has demonstrated their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.net

Studies on quinoline-based compounds have shown moderate to potent antiplasmodial activities. nih.gov For instance, certain ester-modified derivatives of neocryptolepine, a related indoloquinoline, have been evaluated for their antimalarial properties. researchgate.net The antiplasmodial action of many quinoline-type compounds is linked to their ability to inhibit β-hematin formation, a crucial detoxification process for the malaria parasite. However, a direct correlation between the level of β-hematin inhibition and the efficacy against P. falciparum is not always observed, suggesting other mechanisms may also be at play. researchgate.net

Compound SeriesLinkageEfficacy
Quinoline-benzothiopheneAmideMore efficacious
Quinoline-benzothiopheneEsterLess efficacious

This table summarizes the general efficacy of quinoline-benzothiophene derivatives based on their linkage type against P. falciparum. researchgate.net

Role of DNA Interaction in Antimicrobial Action

The antimicrobial properties of quinoline derivatives are well-documented, with activity observed against a spectrum of bacterial and fungal pathogens. benthamscience.comsemanticscholar.org The mechanism of action for many of these compounds involves interaction with bacterial DNA and related enzymes. ijcr.info

Specifically, some quinoline derivatives exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication, transcription, and repair. semanticscholar.org This leads to the disruption of vital cellular processes and ultimately results in bacterial cell death. Another proposed mechanism for certain quinoline-based compounds is the targeting of the FtsZ protein, which plays a critical role in bacterial cell division. Inhibition of FtsZ polymerization and its GTPase activity halts the division process, leading to an effective antibacterial outcome. nih.gov Studies on sulfonamide derivatives of 3,4‐dihydroquinolin‐2(1H)‐one have explored their interaction with DNA, revealing that some analogues can act as effective DNA cleaving agents. ijcr.info

Anti-Inflammatory Mechanisms

Quinoline-based molecular structures have been extensively explored as a scaffold for the development of novel anti-inflammatory agents. scilit.com The mechanisms underlying their anti-inflammatory effects are diverse and target several key pathways in the inflammatory cascade. researchgate.net

One of the key mechanisms involves the modulation of pro-inflammatory cytokines and enzymes. For example, cryptolepine, a related indoloquinoline alkaloid, has been shown to reduce the production of nitric oxide and inhibit the DNA binding of nuclear factor-kappa B (NF-ĸB) during inflammatory stimulation. nih.gov NF-ĸB is a critical transcription factor that governs the expression of numerous genes involved in inflammation.

Furthermore, various quinoline derivatives have been designed to target specific enzymes such as Cyclooxygenase (COX), which is involved in the synthesis of prostaglandins—key mediators of inflammation. scilit.comresearchgate.net The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit these enzymatic targets and reduce the expression of inflammatory markers in cellular assays. researchgate.netnih.gov

Applications of Benzothieno 3,2 B Quinolin 11 5h One in Chemical Biology and Materials Science

Design and Synthesis of Benzothienoquinoline-Based Fluorescent Probes

The inherent fluorescence of many fused heterocyclic systems makes the benzothienoquinoline scaffold a promising candidate for the development of fluorescent probes. While direct research on nih.govBenzothieno[3,2-b]quinolin-11(5H)-one as a fluorescent probe is not extensively documented, studies on structurally related compounds, such as thieno[3,2-b] nih.govbenzothiophenes, provide insights into their potential. For instance, the synthesis of various substituted thieno[3,2-b] nih.govbenzothiophenes has yielded compounds with notable fluorescent properties. bohrium.com The introduction of different substituents can modulate the electronic and photophysical characteristics of these molecules. For example, the fluorescence emission peaks of methyl- and methoxy-substituted thieno[3,2-b] nih.govbenzothiophene (B83047) derivatives experience a slight red shift compared to the unsubstituted parent compound. bohrium.com In contrast, the presence of both electron-donating (methoxy) and electron-withdrawing (carbomethoxy) groups can lead to a more significant red-shift due to a "push-pull" electronic interaction. bohrium.com

These findings suggest that the nih.govBenzothieno[3,2-b]quinolin-11(5H)-one core could be similarly functionalized to create a library of fluorescent probes with tailored properties. By strategically adding specific functional groups, it is conceivable to design probes that respond to changes in their local environment, such as polarity, pH, or the presence of specific analytes, through changes in their fluorescence intensity or wavelength. The synthesis of such probes would likely involve multi-step reactions to build the core heterocyclic system followed by functionalization. bohrium.com

Utilization as Molecular Tools for Biological Pathway Interrogation

Derivatives of the benzothienoquinoline scaffold have shown significant biological activity, positioning them as potential molecular tools for investigating and modulating biological pathways. Research has demonstrated the antifungal and antitumor properties of compounds from this family.

Substituted 5-methylbenzothieno[3,2-b]quinolinium salts, which are structurally related to the core compound of interest, have been synthesized and evaluated for their efficacy against opportunistic fungal pathogens. nih.gov Specifically, methoxy- and chloro-substituted analogs have shown activity against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. nih.gov While the precise mechanism of action for these specific compounds is still under investigation, many antifungal agents target the biosynthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane. youtube.comyoutube.com For example, azole antifungals inhibit the enzyme 14-alpha-demethylase, which disrupts ergosterol production and leads to the accumulation of toxic sterols, ultimately compromising the fungal cell membrane. youtube.com It is plausible that benzothienoquinoline derivatives could function through a similar mechanism, and they could be used as molecular probes to study the intricacies of fungal cell wall synthesis and integrity.

In the realm of oncology, novel derivatives of benzo[b]thieno[2,3-c]quinolones have been synthesized and evaluated for their antitumor activity. nih.govacs.org Certain derivatives bearing a 3-dimethylaminopropyl substituent on the quinolone nitrogen have exhibited marked cytostatic activity against a range of malignant cell lines, including pancreatic, breast, cervical, and colon carcinoma. nih.gov Further investigation into the mechanism of action for one particularly potent compound revealed that it induces cell death through apoptosis. nih.govacs.org This was determined through analysis of DNA and Annexin-V-FLUOS staining. nih.gov Compounds that can induce apoptosis are valuable tools for cancer research, as they can be used to interrogate the complex signaling pathways that govern programmed cell death.

Integration of Benzothienoquinoline Scaffolds into Synthetic Biomaterials

The integration of bioactive molecules into biomaterials is a rapidly growing field, aiming to create materials that can actively interact with biological systems. While there is no direct evidence of nih.govBenzothieno[3,2-b]quinolin-11(5H)-one being incorporated into synthetic biomaterials, the constituent benzothiophene and quinoline (B57606) moieties have been explored in this context.

For instance, benzothiophene has been used as a monomer in free radical polymerization to create poly(benzothiophene-alt-maleic anhydride) microspheres. rsc.org These copolymers exhibit good solubility in common polar organic solvents and possess interesting fluorescence properties, both in the solid state and in solution. rsc.org Such fluorescent polymers could potentially be used in bio-imaging or as sensors within a biomaterial scaffold. Furthermore, thiophene-based polymers have been functionalized with zwitterionic side chains to create biocompatible and conductive materials suitable for applications in bioelectronics and tissue engineering. rsc.org

Similarly, quinoline-based monomers have been polymerized to create materials with biological applications. nih.gov A novel acrylate (B77674) monomer based on a quinoline chalcone (B49325) has been synthesized and polymerized to yield polymers with significant antimicrobial activity, particularly against gram-negative bacteria. nih.gov These polymers have also been studied for their in vitro drug-releasing properties. nih.gov The incorporation of the benzothienoquinoline scaffold into a polymer backbone could therefore yield biomaterials with inherent antimicrobial or even anticancer properties, providing a localized therapeutic effect.

Exploration in Optoelectronic Materials Development

The field of organic electronics has seen a surge of interest in fused-ring heterocyclic compounds due to their excellent charge transport properties and stability. The nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) core, which is structurally analogous to the benzothieno moiety in our compound of interest, has been extensively studied for its applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mdpi.commdpi.com

The electronic properties of BTBT derivatives can be finely tuned through the addition of various substituent groups. This tuning affects the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently the band gap of the material. mdpi.com These parameters are critical for the performance of organic electronic devices. For example, the oxidation of the sulfur atoms in 2,7-dibromo BTBT to form the corresponding dioxide and tetraoxide significantly alters the crystal packing, thermal stability, and optoelectronic properties, leading to enhanced emission with quantum yields exceeding 99%. mdpi.com

The performance of BTBT derivatives in OFETs is also highly dependent on their molecular structure and the resulting thin-film morphology. Asymmetric BTBT derivatives with a 2-(5-alkylthiophen-2-yl) substituent have shown excellent OTFT performance, with some derivatives exhibiting reliable hole mobilities up to 10.5 cm²/V·s. nih.gov

The introduction of a quinoline moiety to the benzothiophene core, as in nih.govBenzothieno[3,2-b]quinolin-11(5H)-one, would be expected to further modify the electronic properties, potentially leading to materials with both p-type (hole-transporting) and n-type (electron-transporting) character, which is desirable for a range of optoelectronic applications. The nitrogen atom in the quinoline ring can act as an electron-withdrawing group, which would influence the HOMO and LUMO levels.

Below are tables summarizing the properties of some BTBT derivatives, which can serve as a reference for the potential properties of functionalized nih.govBenzothieno[3,2-b]quinolin-11(5H)-one.

Table 1: Thermal, Optical, and Electrochemical Properties of Selected BTBT Derivatives

CompoundDecomposition Temperature (Td, 5% weight loss) (°C)Maximum Absorption Wavelength (λmax) (nm)HOMO Level (eV)LUMO Level (eV)Band Gap (Eg) (eV)
Compound 1352335-5.70-2.363.34
Compound 2370375-5.16-2.202.96
Compound 3363368-5.48-2.423.06
Data for BTBT derivatives with different end-capping groups, adapted from mdpi.com. Compound 1 is 2-(phenylethynyl)benzo[b]benzo nih.govrsc.orgthieno[2,3-d]thiophene, Compound 2 is 2-octyl-7-(5-(phenylethynyl)thiophen-2-yl)benzo[b]benzo nih.govrsc.orgthieno[2,3-d]thiophene, and Compound 3 is triisopropyl((5-(7-octylbenzo[b]benzo nih.govrsc.orgthieno[2,3-d]thiophen-2-yl)thiophen-2-yl)ethynyl)silane.

Table 2: OFET Performance of Selected BTBT Derivatives

CompoundHole Mobility (μ) (cm²/V·s)On/Off Current Ratio (Ion/Ioff)
Compound 1~0.03> 10⁶
Compound 20.006–0.007> 10⁶
Compound 30.006–0.007> 10⁶
Data for BTBT derivatives with different end-capping groups, adapted from mdpi.com.

These data illustrate the potential for high-performance organic semiconductors based on the benzothienoquinoline scaffold. Further research into the synthesis and characterization of nih.govBenzothieno[3,2-b]quinolin-11(5H)-one derivatives is warranted to fully explore their capabilities in this exciting field. New nih.govbenzothieno[3,2-b]benzothiophene-tetraoxide-based emitters with a donor-acceptor-donor structure have also been developed for OLED applications, showing the versatility of this core structure. rsc.org

Future Research Directions and Emerging Opportunities for Benzothieno 3,2 B Quinolin 11 5h One

Rational Design and Synthesis of Highly Potent and Selective Derivatives

The rational design and synthesis of novel nih.govBenzothieno[3,2-b]quinolin-11(5H)-one derivatives are pivotal for enhancing their potency and selectivity. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific structural modifications influence biological activity.

Future synthetic strategies will likely focus on introducing diverse substituents at various positions of the benzothienoquinoline core. For instance, research on related benzothieno[3,2-b]indole derivatives has shown that substitutions on the core structure can yield compounds with strong and selective binding affinity for targets like the estrogen receptor. nih.gov Similarly, modifications to the quinoline (B57606) moiety of related structures have been explored to improve antifungal profiles, with methoxy (B1213986) and chloro substitutions showing significant enhancements in activity against various fungal pathogens. nih.gov

Efficient synthetic methodologies, such as domino reactions and photochemical synthesis, are being employed to create libraries of these complex molecules. nih.govacs.org A multi-step synthesis starting from substituted benzo[b]thiophene-2-carbonyl chlorides can yield various benzo[b]thieno[2,3-c]quinolones. acs.org Another approach involves a domino reaction of 3-amino-2-formyl-functionalized benzothiophenes with 1,3-diones to produce benzothiopheno[3,2-b]quinolin-1-one derivatives. nih.gov

The table below summarizes key findings from SAR studies on related benzothiophene-based heterocyclic compounds, which can inform the future design of nih.govBenzothieno[3,2-b]quinolin-11(5H)-one derivatives.

Table 1: Structure-Activity Relationship Insights for Benzothiophene-Based Scaffolds

Scaffold Substitution Position/Group Effect on Biological Activity Target/Application Reference
5-methyl benzothieno[3,2-b]quinolinium 3-methoxy Active against C. albicans, C. neoformans, A. fumigatus Antifungal nih.gov
5-methyl benzothieno[3,2-b]quinolinium 4-chloro Moderate increase in anti-cryptococcal and anti-aspergillus activities Antifungal nih.gov
Benzo[b]thieno[2,3-c]quinolones 3-dimethylaminopropyl on quinolone nitrogen Higher antitumor activity Anticancer acs.org

This table is interactive. Click on the headers to sort the data.

Advanced Computational Methodologies for Predictive Modeling

Advanced computational methods are becoming indispensable for accelerating the drug discovery process for benzothienoquinoline derivatives. Techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis provide valuable predictions about the biological activity and mechanism of action of novel compounds before their synthesis.

Molecular docking studies are widely used to predict the binding modes of these derivatives to their protein targets. globalresearchonline.netnih.gov For example, docking simulations have been used to understand the interaction of benzothieno[3,2-d]pyrimidine derivatives with the active site of the COX-2 enzyme, revealing key hydrogen bond interactions that contribute to their inhibitory activity. nih.govresearchgate.net Such in silico studies help in understanding the structural basis of ligand-receptor interactions and guide the design of molecules with improved binding affinity. nih.gov

QSAR analysis establishes a mathematical relationship between the chemical structure and biological activity of a series of compounds. acs.org 3D-QSAR models have been successfully developed for substituted benzothiophene (B83047) derivatives to identify the molecular properties that have the highest impact on their antitumor activity. acs.orgresearchgate.net These models can predict the activity of yet-to-be-synthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the reliance on extensive experimental screening. nih.gov

Table 2: Application of Computational Methods in Benzothiophene-related Drug Design

Computational Method Scaffold Studied Target Enzyme/Protein Key Findings Reference
Molecular Docking Benzothieno[3,2-d]pyrimidine derivatives Cyclooxygenase-2 (COX-2) Predicted optimal binding positions and energies, identifying key interactions. nih.gov nih.govresearchgate.net
Molecular Docking Quinazolinone and benzothiazole (B30560) derivatives DNA Topoisomerase II Predicted favorable binding modes in the enzyme's active site. globalresearchonline.net globalresearchonline.net
3D-QSAR Analysis Benzothiophene carboxanilides and quinolones Not specified (Antitumor activity) Identified molecular properties with the highest impact on antitumor activity. acs.org acs.orgresearchgate.net

This table is interactive. Click on the headers to sort the data.

Exploration of Novel Biological Targets and Therapeutic Areas

While the anticancer properties of benzothienoquinolinones are well-documented, future research will focus on exploring novel biological targets and expanding their therapeutic applications. The versatility of this scaffold suggests potential efficacy in a range of diseases.

Current research has identified several key targets, including:

Topoisomerases: Derivatives of the related benzothienoquinazolinone scaffold have shown inhibitory activity against human Topoisomerase I, a crucial enzyme in DNA replication and a validated cancer target. nih.gov

Tubulin: The same benzothienoquinazolinone derivatives also demonstrated the ability to inhibit tubulin polymerization, another key mechanism for anticancer drugs. nih.gov

Kinases: A series of benzothieno[3,2-b]furan derivatives were designed as potent inhibitors of I-kappa B Kinase beta (IKKβ), a key enzyme in inflammatory pathways. nih.gov

CYP17: Newly designed benzothieno[2,3-c]pyridines have been identified as potent and selective inhibitors of the CYP17 enzyme, a target for prostate cancer therapy. nih.govsemanticscholar.org

Estrogen Receptors: Benzothieno[3,2-b]indole derivatives have been developed as potent selective estrogen receptor modulators (SERMs), indicating potential applications in hormone-dependent cancers and osteoporosis. nih.gov

The identification of these targets opens up new therapeutic avenues for nih.govBenzothieno[3,2-b]quinolin-11(5H)-one derivatives in areas such as inflammatory diseases, neurodegenerative disorders, and infectious diseases. Further screening against a broad panel of biological targets will be crucial to uncover the full therapeutic potential of this chemical class.

Development of Multi-Targeting Ligands for Complex Diseases

Complex multifactorial diseases like cancer often involve multiple pathological pathways, making single-target drugs less effective. The development of multi-target ligands, which can modulate several targets simultaneously, represents a promising therapeutic strategy. The nih.govBenzothieno[3,2-b]quinolin-11(5H)-one scaffold is well-suited for the design of such agents.

Research has already demonstrated the feasibility of this approach with related structures. For example, certain benzothienoquinazolinone derivatives have been identified as dual inhibitors of both human Topoisomerase I and tubulin polymerization. nih.gov This dual mechanism can lead to synergistic anticancer effects and potentially overcome drug resistance.

The quinolinone scaffold, in general, is considered a privileged structure for drug discovery and has been used to develop multi-target agents for neurodegeneration and cancer. nih.gov By strategically combining pharmacophoric features from inhibitors of different targets onto the benzothienoquinoline core, novel multi-target ligands can be designed. For instance, novel benzothiazole-based compounds have been developed as dual inhibitors of VEGFR-2 and EGFR, two important targets in cancer therapy. nih.gov This approach could be translated to the benzothienoquinoline scaffold to create potent multi-target anticancer agents.

Integration of Artificial Intelligence and Machine Learning in Benzothienoquinoline Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new benzothienoquinoline derivatives. mdpi.com These technologies can analyze vast and complex datasets to identify patterns and make predictions that are beyond human capability. nih.govmdpi.com

Key applications of AI/ML in this field include:

Predictive Modeling: ML algorithms can be used to build highly accurate QSAR models that predict the biological activity, pharmacokinetic properties, and toxicity of novel compounds. mdpi.com Deep learning models, for example, have been successfully used to predict the activity of aminoquinoline drugs. nih.gov

De Novo Drug Design: Generative AI models can design entirely new benzothienoquinoline structures with desired therapeutic profiles. mdpi.com These models learn from existing chemical data to generate novel molecules that are likely to be active and have favorable drug-like properties.

Target Identification: AI can analyze large-scale biological data to identify novel therapeutic targets for benzothienoquinoline derivatives, uncovering new disease indications. nih.gov

Accelerated Screening: Machine learning can prioritize compounds for experimental testing, significantly reducing the time and cost of drug discovery. youtube.com Automated ML platforms can rapidly develop predictive models to screen large virtual libraries of compounds. mdpi.com

By harnessing the power of AI and ML, researchers can navigate the vast chemical space of nih.govBenzothieno[3,2-b]quinolin-11(5H)-one derivatives more efficiently, leading to the faster discovery of potent, selective, and safe drug candidates. mdpi.com

Q & A

Q. Advanced Research Focus

  • ADMET prediction : Use tools like SwissADME to calculate logP, bioavailability, and CYP450 interactions. Derivatives with logP < 5 and low topological polar surface area (<140 Ų) show better membrane permeability .
  • In vitro assays : Antiviral activity (e.g., anti-HBV) is tested via ELISA for HBsAg/HBeAg inhibition (IC₅₀ values: 10–50 µM) . Cytotoxicity is assessed using MTT assays on HepG2 cells .

How do electronic and optical properties of benzothienoquinolinone derivatives impact their application in organic semiconductors?

Q. Advanced Research Focus

  • Bandgap engineering : Alkyl or alkoxy substituents lower HOMO-LUMO gaps (e.g., 3.2–3.5 eV), enhancing charge mobility in organic field-effect transistors (OFETs) .
  • Solid-state packing : X-ray crystallography reveals π-π stacking distances (~3.4–3.6 Å), critical for high hole mobility (>5 cm²/V·s) .
  • Fluorescence : Substituents like methoxy enhance quantum yields (Φ = 0.4–0.6) for optoelectronic applications .

How should researchers resolve contradictions in NMR data between different solvents or synthetic batches?

Q. Advanced Research Focus

  • Solvent effects : DMSO-d₆ induces downfield shifts for NH protons (δ 11.5–12.5) versus CDCl₃ (δ 8.5–9.5) due to hydrogen bonding .
  • Batch variability : Confirm purity via elemental analysis (%C, %H, %N within ±0.4% of theoretical) . Use 2D NMR (COSY, HSQC) to assign ambiguous signals .

What strategies are effective for modifying the core structure to enhance pharmacological or material properties?

Q. Intermediate Research Focus

  • Electron-withdrawing groups (e.g., Cl, F): Improve oxidative stability and semiconductor performance .
  • Alkyl/vinyl chains : Increase lipophilicity for BBB penetration in CNS drug candidates .
  • Methoxy groups : Adjust fluorescence properties for bioimaging .

How can computational methods optimize reaction conditions or predict biological activity?

Q. Advanced Research Focus

  • DFT calculations : Model cyclization energetics (ΔG‡ < 25 kcal/mol favors reaction) .
  • Molecular docking : Predict binding to HBV polymerase (PDB: 1QZS) with docking scores < −8.0 kcal/mol .
  • QSAR models : Correlate substituent electronegativity with antiviral IC₅₀ values (R² > 0.85) .

What experimental protocols are recommended for assessing thermal stability and solid-state properties?

Q. Advanced Research Focus

  • Thermogravimetric analysis (TGA) : Decomposition temperatures >250°C indicate suitability for high-temperature OFET processing .
  • DSC : Melting points (150–225°C) correlate with crystalline packing efficiency .
  • Powder XRD : Compare experimental and simulated patterns to confirm polymorphism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.